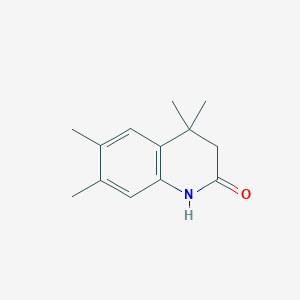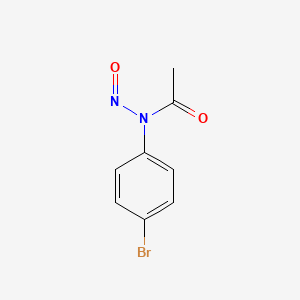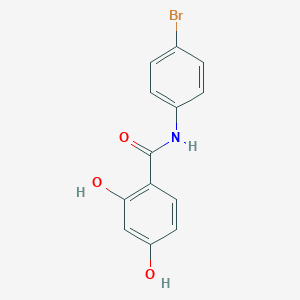
N-(4-bromophenyl)-2,4-dihydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Bromophenyl)-2,4-dihydroxybenzamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a benzamide structure with two hydroxyl groups at the 2 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2,4-dihydroxybenzamide typically involves the following steps:
Bromination: The starting material, 4-bromoaniline, is prepared by brominating aniline using bromine in the presence of a catalyst such as iron or aluminum chloride.
Amidation: The brominated aniline is then reacted with 2,4-dihydroxybenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound in drug discovery for treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-2,4-dihydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl groups play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzyme systems, while its anticancer effects could involve the disruption of cellular signaling pathways.
Comparación Con Compuestos Similares
N-(4-Bromophenyl)thiazol-2-yl-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
N-(4-Bromophenyl)sulfonylbenzoyl-L-valine: Studied for its antimicrobial and antioxidant activities.
Uniqueness: N-(4-Bromophenyl)-2,4-dihydroxybenzamide is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its dual hydroxyl groups allow for additional hydrogen bonding interactions, enhancing its binding affinity to biological targets.
Propiedades
Número CAS |
52189-57-8 |
|---|---|
Fórmula molecular |
C13H10BrNO3 |
Peso molecular |
308.13 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-2,4-dihydroxybenzamide |
InChI |
InChI=1S/C13H10BrNO3/c14-8-1-3-9(4-2-8)15-13(18)11-6-5-10(16)7-12(11)17/h1-7,16-17H,(H,15,18) |
Clave InChI |
CGPJMDREOOLNOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




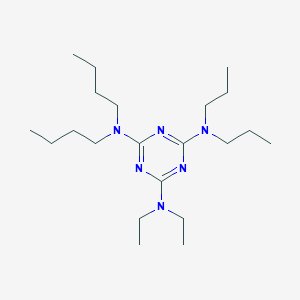

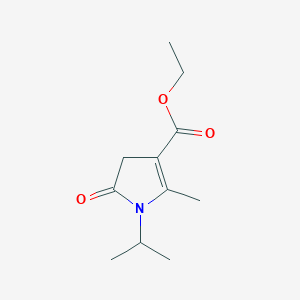
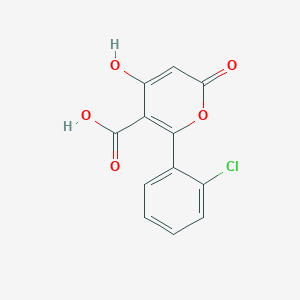


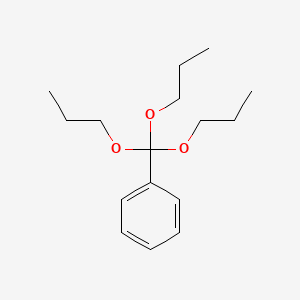
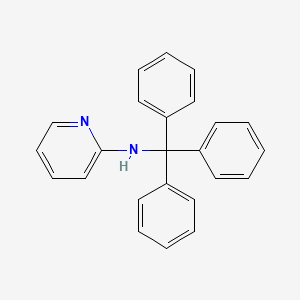
![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-enoic acid](/img/structure/B14005925.png)
